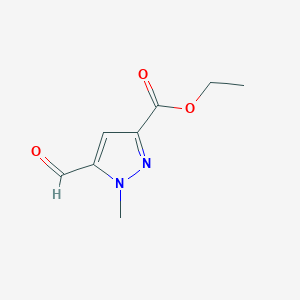

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-formyl-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)10(2)9-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXLCBOXHRPRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201233515 | |

| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221323-54-2 | |

| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221323-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Introduction: The Strategic Value of a Functionalized Pyrazole Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in over 40 FDA-approved drugs, demonstrating its versatility in targeting a wide array of physiological pathways.[2] Pyrazole derivatives have shown remarkable efficacy in therapeutic areas including oncology, inflammation, and infectious diseases.[2][3]

Within this vital class of compounds, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate emerges as a particularly valuable synthetic intermediate. Its trifunctional nature—possessing a reactive aldehyde, a modifiable ester, and a stable, N-methylated pyrazole core—offers a powerful platform for the construction of complex molecular architectures. The aldehyde group, in particular, serves as a crucial synthetic handle for diversification, enabling a wide range of chemical transformations to generate novel compound libraries for drug discovery.

This guide provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. It is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic and medicinal chemistry endeavors.

Chemical Identity and Structure

The precise identification of a chemical entity is paramount for reproducibility and safety in research. The structural and identifying information for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is detailed below.

Identifiers and Molecular Properties

While a dedicated CAS Number for the N-methylated title compound is not readily found in common public databases, its fundamental properties can be derived from its structure. For reference, the closely related N-unsubstituted analog, Ethyl 5-formyl-1H-pyrazole-3-carboxylate, is registered under CAS Number 93290-12-1.[4]

| Property | Value | Source |

| IUPAC Name | Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | - |

| Molecular Formula | C₈H₁₀N₂O₃ | Calculated |

| Molecular Weight | 182.18 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1C)C=O | - |

Chemical Structure

The molecule's structure is defined by a pyrazole ring substituted at the 1, 3, and 5 positions. The N1 position is methylated, the C3 position bears an ethyl carboxylate group, and the C5 position features a formyl (aldehyde) group.

Physical and Spectroscopic Properties

Experimental data for the title compound is limited in the literature. Therefore, the following properties are based on established chemical principles and data from analogous structures.

Physical Properties

| Property | Predicted Value / Observation | Rationale / Analog Data |

| Appearance | White to off-white solid | Typical for similar organic molecules.[5] |

| Melting Point | Not reported | The related 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has a melting point of 136-141 °C.[6] |

| Boiling Point | Not reported | Likely high and may decompose upon heating due to the functional groups. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc); sparingly soluble in water. | The ethyl ester and N-methyl groups confer some lipophilicity, while the polar carbonyl and pyrazole nitrogens may allow for limited aqueous solubility. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy (Predicted):

-

Formyl Proton (-CHO): A singlet is expected at a downfield chemical shift, typically in the range of δ 9.8-10.3 ppm, due to the strong deshielding effect of the carbonyl group. For a similar triazole analog, this proton appears at 10.26 ppm.[7]

-

Pyrazole Ring Proton (C4-H): A singlet is expected between δ 7.0-7.5 ppm.

-

Ethyl Ester Protons (-OCH₂CH₃): A quartet (for the -CH₂-) around δ 4.3-4.5 ppm coupled to a triplet (for the -CH₃) around δ 1.3-1.4 ppm.

-

N-Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.9-4.2 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Formyl Carbonyl (>C=O): Expected in the highly deshielded region of δ 180-185 ppm.[7]

-

Ester Carbonyl (>C=O): Expected around δ 160-163 ppm.[7]

-

Pyrazole Ring Carbons: C3 and C5 will be significantly downfield due to attachment to heteroatoms and electron-withdrawing groups (approx. δ 135-150 ppm). C4 will be more upfield (approx. δ 110-115 ppm).

-

Ethyl Ester Carbons (-OCH₂CH₃): The -OCH₂ carbon is expected around δ 62-64 ppm, and the terminal -CH₃ carbon around δ 14-15 ppm.[7]

-

N-Methyl Carbon (N-CH₃): Expected around δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1700-1715 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹. The two distinct carbonyl peaks are a key diagnostic feature.

-

C=N Stretching (Pyrazole Ring): Absorption in the 1500-1600 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and the aldehydic C-H stretch appearing as two weak bands around 2720 and 2820 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The expected exact mass for the molecular ion [M]⁺ is 182.0691. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Synthesis and Reactivity

The synthetic utility of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The most logical and widely employed method for introducing a formyl group onto an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[2][8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The electrophilic chloromethyliminium salt then attacks the electron-rich C5 position of the pyrazole ring.

The synthesis would logically start from Ethyl 1-methyl-1H-pyrazole-3-carboxylate .

Core Reactivity and Mechanistic Considerations

The reactivity of the title compound is dominated by its aldehyde functionality, making it an exceptional electrophile for building molecular complexity.

-

Causality of Reactivity: The formyl group is highly polarized due to the electronegativity of the oxygen atom, rendering the carbonyl carbon electron-deficient and susceptible to nucleophilic attack. This is the foundational principle behind its utility.

-

Key Transformations:

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, and with amines/hydrazines to form Schiff bases/hydrazones, respectively. These reactions are pivotal for extending the molecular framework.

-

Oxidation/Reduction: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄), providing access to different functional group arrays.

-

Nucleophilic Additions: Grignard reagents or organolithium compounds can add to the carbonyl, forming secondary alcohols.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, a key functional group for forming amides or other derivatives.[6]

-

Experimental Protocols

The following protocols are generalized procedures based on established methods.[10] Researchers must adapt them to their specific laboratory conditions and conduct appropriate safety assessments.

Protocol: Synthesis via Vilsmeier-Haack Formylation

-

Trustworthiness: This protocol is a self-validating system. Reaction progress is monitored by TLC, and the final product's identity is confirmed by spectroscopic methods (NMR, MS), ensuring the outcome is verified.

-

Reagent Preparation (Vilsmeier Reagent): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 6 eq.). Cool the flask to 0 °C in an ice bath.

-

Addition: Add phosphoryl chloride (POCl₃, 4 eq.) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes. Maintain the temperature at 0 °C.

-

Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Substrate Addition: Add a solution of Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1 eq.) in a minimal amount of anhydrous DMF to the reaction mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice.

-

Hydrolysis & Neutralization: Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis of the intermediate. Carefully neutralize the mixture to pH ~7-8 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.

-

Extraction: Extract the product from the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.

Protocol: ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedures.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility lies in its capacity to generate diverse molecular libraries for screening.

-

Scaffold for Library Synthesis: The formyl group is a gateway to a vast chemical space. By reacting it with various amines, hydrazines, and active methylene compounds, researchers can rapidly generate hundreds or thousands of unique derivatives. This is the core principle of combinatorial chemistry used in lead generation.

-

Access to Fused Heterocycles: Pyrazole carbaldehydes are well-documented precursors for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.

-

Proven Bioactivity of the Pyrazole Core: The pyrazole scaffold is present in drugs with diverse mechanisms of action, from kinase inhibitors in oncology (e.g., Crizotinib) to anti-inflammatory COX-2 inhibitors (e.g., Celecoxib).[2] By using the title compound as a starting point, chemists can strategically design new molecules that leverage the inherent biological relevance of the pyrazole core.

Safety and Handling

As a laboratory chemical with limited toxicological data, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate should be handled with care, following standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[11]

Disclaimer: This information is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a strategically important building block for chemical synthesis and drug discovery. Its trifunctional nature provides a robust platform for creating diverse and complex molecules. The high reactivity of the formyl group, coupled with the stability and proven biological relevance of the N-methylated pyrazole core, makes this compound an invaluable tool for medicinal chemists aiming to develop the next generation of therapeutic agents. Understanding its physical properties, spectroscopic signatures, and chemical reactivity is the first step toward unlocking its full synthetic potential.

References

-

American Elements. (n.d.). Ethyl 5-Formylpyrazole-3-carboxylate. Retrieved February 17, 2026, from [Link]

- Fisher Scientific. (2025, December 20). Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

- El-Faham, A., et al. (2025, October 15).

- MDPI. (2022, July 23).

-

Darweesh, A. F., et al. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1315. [Link]

- Thirunarayanan, G. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]

-

Joshi, A., et al. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

-

Popov, A. V., et al. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

Sources

- 1. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 50920-46-2 [sigmaaldrich.com]

- 7. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. fishersci.com [fishersci.com]

A Spectroscopic Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a bespoke heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The presence of three key functional groups—an ethyl ester, an N-methylated pyrazole ring, and a formyl substituent—offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed, predicted spectral analysis based on established principles of spectroscopy and data from closely related structural analogs. We will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, providing a robust framework for its characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. These predictions are derived from the analysis of structurally similar pyrazole derivatives and foundational spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~9.9-10.1 | Singlet | 1H | Aldehyde (-CHO) |

| 2 | ~7.2-7.4 | Singlet | 1H | Pyrazole C4-H |

| 3 | ~4.3-4.5 | Quartet | 2H | Ethyl (-OCH₂CH₃) |

| 4 | ~4.0-4.2 | Singlet | 3H | N-Methyl (N-CH₃) |

| 5 | ~1.3-1.5 | Triplet | 3H | Ethyl (-OCH₂CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~185-188 | Aldehyde Carbonyl (C=O) |

| 2 | ~160-163 | Ester Carbonyl (C=O) |

| 3 | ~145-148 | Pyrazole C5 |

| 4 | ~140-143 | Pyrazole C3 |

| 5 | ~112-115 | Pyrazole C4 |

| 6 | ~61-63 | Ethyl (-OCH₂) |

| 7 | ~38-40 | N-Methyl (N-CH₃) |

| 8 | ~14-16 | Ethyl (-CH₃) |

Table 3: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium | C-H stretch (aliphatic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1720-1740 | Strong | C=O stretch (ester carbonyl) |

| ~1690-1710 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1550-1580 | Medium | C=N stretch (pyrazole ring) |

| ~1250-1300 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 182 | High | Molecular Ion [M]⁺ |

| 153 | Medium | [M - CHO]⁺ |

| 137 | High | [M - OCH₂CH₃]⁺ |

| 109 | Medium | [M - COOCH₂CH₃]⁺ |

Spectroscopic Analysis and Interpretation

The predicted spectral data are grounded in the fundamental principles of how molecular structure influences spectroscopic outcomes. Below, we provide a detailed rationale for these predictions, drawing comparisons with known spectral data of analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be clean and highly informative. The most downfield signal is predicted to be the aldehyde proton (~9.9-10.1 ppm), a characteristic chemical shift for formyl groups on aromatic rings. The lone proton on the pyrazole ring (C4-H) is expected to appear as a singlet around 7.2-7.4 ppm. The ethyl ester will present as a quartet for the methylene protons (~4.3-4.5 ppm) and a triplet for the methyl protons (~1.3-1.5 ppm). The N-methyl group protons are predicted to be a singlet in the region of 4.0-4.2 ppm.

For comparison, in Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a different heterocyclic system but also containing an ethyl ester and a formyl group, the aldehyde proton appears at 10.26 ppm, and the ethyl group protons show a quartet at 4.43 ppm and a triplet at 1.34 ppm[1]. This supports our predicted chemical shifts.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, two distinct carbonyl signals are expected. The aldehyde carbonyl carbon should resonate at a very downfield position (~185-188 ppm), while the ester carbonyl carbon will be slightly upfield (~160-163 ppm). The three carbons of the pyrazole ring will have distinct chemical shifts influenced by their substituents. The carbon bearing the formyl group (C5) is predicted to be the most downfield of the ring carbons (~145-148 ppm), followed by the carbon attached to the ester (C3) at ~140-143 ppm. The C4 carbon, bonded to a hydrogen, will be the most upfield at ~112-115 ppm. The carbons of the ethyl group and the N-methyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. A strong band between 1720-1740 cm⁻¹ is characteristic of the ester C=O stretch , while another strong band around 1690-1710 cm⁻¹ will correspond to the aldehyde C=O stretch . The presence of an aldehyde is further confirmed by two weak C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ [2]. The aromatic C=N stretching of the pyrazole ring is expected in the 1550-1580 cm⁻¹ region. A strong C-O stretch from the ester group should be visible around 1250-1300 cm⁻¹ [3].

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ is expected at an m/z of 182, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the functional groups. A significant fragment at m/z 153 would correspond to the loss of the formyl group (CHO). The loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a prominent peak at m/z 137 . Another major fragmentation pathway would be the loss of the entire ethyl carboxylate radical, leading to a fragment at m/z 109 .

Experimental Protocols

To obtain high-quality spectral data for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, the following detailed methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.

- Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Use a 400 MHz (or higher) NMR spectrometer.

- Acquire a standard proton spectrum with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of at least 3 seconds.

- Collect 16-32 scans for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

- Use the same sample.

- Acquire a proton-decoupled ¹³C spectrum.

- A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase and baseline correct the spectra.

- Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition:

- Record the background spectrum of the empty sample compartment of an FTIR spectrometer.

- Place the KBr pellet in the sample holder and acquire the sample spectrum.

- Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction:

- For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into an electron ionization (EI) mass spectrometer.

2. Data Acquisition:

- Use a standard EI energy of 70 eV.

- Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and significant fragments.

Logical Workflows for Spectral Analysis

The following diagrams illustrate the logical workflows for acquiring and interpreting the spectral data.

Caption: Workflow for NMR Data Acquisition and Interpretation.

Caption: Workflows for IR and MS Data Acquisition and Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with robust experimental protocols and logical interpretation workflows, serves as a valuable resource for researchers working with this compound or its derivatives. The provided information will aid in the unambiguous identification and characterization of this molecule, facilitating its application in drug discovery and materials science.

References

-

Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Ethyl 5-Formylpyrazole-3-carboxylate | CAS 93290-12-1. American Elements. [Link]

-

Infrared Spectra of Some Common Functional Groups. OpenStax. [Link]

-

Interpreting IR Spectra. Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to its specific substitution pattern, this molecule is not extensively cataloged in commercial databases. Therefore, this document synthesizes information from closely related analogs and established synthetic methodologies to provide a comprehensive technical overview, including its molecular structure, physicochemical properties, a plausible synthetic route, and potential applications in drug discovery.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate are derived from its constituent functional groups: an N-methylated pyrazole core, an ethyl ester at the 3-position, and a formyl group at the 5-position.

Molecular Formula and Weight

The molecular formula of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is determined to be C₉H₁₀N₂O₃ . This is based on the structure of the known analog, Ethyl 5-formylpyrazole-3-carboxylate (C₇H₈N₂O₃), with the addition of a methyl group (CH₃) and the removal of a hydrogen atom at the N1 position of the pyrazole ring.

The molecular weight is calculated from the molecular formula, as detailed in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | Deduced |

| Molecular Weight | 194.19 g/mol | Calculated[1][2][3][4][5] |

| IUPAC Name | ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate | |

| Appearance | Expected to be a solid | Analogy to similar compounds[6] |

Molecular Structure Visualization

The structural arrangement of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is depicted below. The pyrazole ring forms the core, with substituents at positions 1, 3, and 5.

Caption: Molecular structure of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate involves a two-step process starting from the commercially available Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This process includes N-methylation followed by formylation of the pyrazole ring.

Step 1: N-Methylation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The initial step focuses on the methylation of the nitrogen at the 1-position of the pyrazole ring.

Protocol:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Cool the solution in an ice bath (0-5 °C) and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation of the pyrazole nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 2: Formylation via Vilsmeier-Haack Reaction

The second step introduces the formyl group at the 4-position of the pyrazole ring, which is anticipated to be the most electron-rich and sterically accessible position for electrophilic substitution.[7][8][9][10][11]

Protocol:

-

Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool anhydrous DMF (3-5 equivalents) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture for 30-60 minutes at low temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the product from Step 1, Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent), in a minimal amount of anhydrous chlorinated solvent like dichloromethane (DCM) or use neat if it is a liquid. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Heating: After the addition, the reaction mixture is typically heated to a temperature ranging from 60 to 90 °C for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to afford the final product, Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.

Potential Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[12] The specific combination of substituents in Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate suggests several potential applications in drug discovery.

-

Anti-inflammatory Agents: Many pyrazole derivatives have demonstrated significant anti-inflammatory properties.[10] The structural motifs within the target molecule could allow it to interact with enzymes involved in the inflammatory cascade.

-

Antimicrobial Agents: The pyrazole nucleus is a key component of various compounds with antibacterial and antifungal activities.[12] This makes Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate a candidate for screening against a panel of microbial pathogens.

-

Enzyme Inhibitors: Pyrazole and its derivatives are known to act as inhibitors of various enzymes, including alcohol dehydrogenase.[13] The specific electronic and steric properties of the title compound may confer inhibitory activity against other therapeutically relevant enzymes.

-

Building Block for Novel Heterocycles: The presence of the formyl and ester groups provides reactive handles for further chemical modifications, allowing for the synthesis of more complex, fused heterocyclic systems with potentially enhanced biological profiles.

Conclusion

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate represents a promising, albeit under-explored, molecule in the landscape of medicinal chemistry. This guide provides a foundational understanding of its molecular structure, physicochemical properties, and a viable synthetic strategy. The insights into its potential applications are grounded in the well-documented biological activities of structurally related pyrazole derivatives. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

-

American Elements. (n.d.). Ethyl 5-Formylpyrazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Retrieved from [Link]

-

Patel, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27445-27471. Retrieved from [Link]

-

Fouad, M. A., et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 84, 454-463. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4'-Methyl-2'-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 17(5), 2911-2916. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Retrieved from [Link]

-

Gigacalculator. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link]

-

EndMemo. (2025). Molecular Weight Calculator. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of novel 1,5-disubstituted pyrazole-3-carboxamines by fused-ring.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-methyl-1h-pyrazole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Fomepizole (4-methylpyrazole) for Acetaminophen Poisoning: A Scoping Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pyrazole, 4-methylpyrazole and DMSO on the microsomal.... Retrieved from [Link]

Sources

- 1. 4'-Methyl-2'-nitroacetanilide [webbook.nist.gov]

- 2. Acetamide, N-(2-methyl-4-nitrophenyl)- | C9H10N2O3 | CID 75936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 4. webqc.org [webqc.org]

- 5. Molecular Weight Calculator [calculatorsoup.com]

- 6. americanelements.com [americanelements.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Guide to the Core Starting Materials for Pyrazole Synthesis: A Mechanistic and Practical Approach

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and agrochemicals. Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile building block in drug design. A deep understanding of the synthetic routes to this heterocycle is paramount for any researcher in the field. This technical guide provides an in-depth exploration of the primary starting materials for pyrazole synthesis, focusing on the underlying reaction mechanisms and practical considerations for their application.

The Foundational Condensation: Hydrazines and 1,3-Dicarbonyl Compounds (The Knorr Synthesis)

The most classical and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2][3] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] The beauty of this approach lies in its simplicity and the ready availability of the starting materials.

The Core Reactants:

-

Hydrazines (and their derivatives): The N-N bond is the cornerstone of the pyrazole ring. Hydrazine itself (H₂N-NH₂) or substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are used. The choice of hydrazine determines the substituent on one of the nitrogen atoms of the final pyrazole.

-

1,3-Dicarbonyl Compounds: These molecules provide the three-carbon backbone of the pyrazole ring. Common examples include β-diketones (e.g., acetylacetone) and β-ketoesters (e.g., ethyl acetoacetate).[5] The nature of the R groups on the dicarbonyl compound dictates the substitution pattern at positions 3 and 5 of the pyrazole ring.

The "Why" Behind the Reaction: A Mechanistic Perspective

The Knorr synthesis proceeds through a series of nucleophilic attacks and dehydrations.[6] The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then attacks the remaining carbonyl group intramolecularly, leading to a cyclic intermediate which, upon further dehydration, yields the aromatic pyrazole ring.[5][6]

Caption: The Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (A Knorr-type reaction)

This protocol is adapted from the foundational work of Knorr.[3]

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

-

Initial Condensation: Stir the mixture at room temperature. An oily layer of the condensation product will form along with water.

-

Water Separation: Carefully separate the aqueous layer.

-

Cyclization: Heat the oily product on a water bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the crude product is cooled and can be purified by recrystallization from a suitable solvent like ethanol.

| Starting Material | Role | Key Considerations |

| Hydrazine/Substituted Hydrazine | N-N source | Toxicity of hydrazines requires careful handling.[7] The substituent on the hydrazine will be on N1 of the pyrazole. |

| 1,3-Diketone | C-C-C backbone | Symmetrical diketones give a single product. Unsymmetrical diketones can lead to a mixture of regioisomers.[2] |

| β-Ketoester | C-C-C backbone | Often leads to the formation of pyrazolones, which exist in tautomeric equilibrium with the aromatic pyrazole form.[5] |

Building from Unsaturated Systems: Hydrazines and α,β-Unsaturated Carbonyls

Another versatile route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones.[8] This method first yields a pyrazoline, a non-aromatic five-membered ring, which is subsequently oxidized to the corresponding pyrazole.[9]

The Core Reactants:

-

Hydrazines (and their derivatives): As in the Knorr synthesis, these provide the N-N unit.

-

α,β-Unsaturated Aldehydes and Ketones: These compounds, also known as chalcones in some cases, provide the C-C-C fragment. The double bond is crucial for the initial Michael addition.

The "Why" Behind the Reaction: A Mechanistic Perspective

The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon. The resulting pyrazoline can then be oxidized to the aromatic pyrazole using a variety of oxidizing agents.[9]

Caption: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls.

The Cycloaddition Approach: Diazo Compounds and Alkynes

A powerful and often regioselective method for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[10][11] This reaction is a type of 1,3-dipolar cycloaddition.

The Core Reactants:

-

Diazo Compounds: These molecules, such as ethyl diazoacetate, act as the 1,3-dipole, providing the N-N unit and one carbon atom.[12]

-

Alkynes: The alkyne serves as the dipolarophile, contributing the remaining two carbon atoms to the pyrazole ring.

The "Why" Behind the Reaction: A Mechanistic Perspective

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the terminal nitrogens of the diazo compound add across the carbon-carbon triple bond of the alkyne. This directly forms the pyrazole ring. The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the diazo compound and the alkyne.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Formylation of Pyrazole Rings: Mechanisms, Regioselectivity, and Protocols

Abstract

Formylated pyrazoles are pivotal building blocks in the synthesis of a diverse array of biologically active compounds and functional materials. The introduction of a formyl group onto the pyrazole nucleus provides a versatile handle for further molecular elaborations, making the understanding of formylation mechanisms a critical aspect of synthetic organic chemistry. This technical guide provides a comprehensive overview of the principal methods for pyrazole formylation, with a primary focus on the Vilsmeier-Haack reaction, alongside discussions of the Duff and Reimer-Tiemann reactions. We will delve into the mechanistic intricacies of these transformations, explore the factors governing their regioselectivity, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pyrazole formylation to leverage in their synthetic endeavors.

Introduction: The Significance of Formylated Pyrazoles

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide range of pharmaceuticals exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The introduction of a formyl group (-CHO) at a specific position on the pyrazole ring dramatically enhances its synthetic utility. This aldehyde functionality serves as a key precursor for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig olefination, and the formation of various heterocyclic systems.[2][3] Consequently, the efficient and selective formylation of pyrazoles is a foundational strategy in the development of novel therapeutics and advanced materials.

This guide will provide an in-depth exploration of the most pertinent methods for achieving this crucial transformation, emphasizing the underlying chemical principles that govern the success of these reactions.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction is the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7]

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation of pyrazole proceeds through a well-defined, two-stage mechanism: formation of the Vilsmeier reagent and subsequent electrophilic aromatic substitution.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]

Figure 1: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Stage 2: Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7] This electrophilic attack preferentially occurs at the C4 position of the pyrazole ring, which possesses the highest electron density.[1][10] The resulting intermediate then undergoes deprotonation to restore aromaticity, forming an iminium salt. Subsequent hydrolysis of this iminium salt during aqueous workup yields the desired 4-formylpyrazole.[11]

Figure 2: Mechanism of Vilsmeier-Haack formylation on the pyrazole ring.

Regioselectivity: The Predominance of C4-Formylation

The formylation of unsubstituted pyrazole under Vilsmeier-Haack conditions almost exclusively yields pyrazole-4-carbaldehyde. This high regioselectivity is a consequence of the electronic distribution within the pyrazole ring. The two adjacent nitrogen atoms decrease the electron density at the C3 and C5 positions, leaving the C4 position as the most electron-rich and, therefore, the most susceptible to electrophilic attack.[10][12]

Substituent Effects on Regioselectivity:

The presence of substituents on the pyrazole ring can influence the outcome of the Vilsmeier-Haack reaction.

| Substituent Position | Substituent Type | Effect on Reactivity and Regioselectivity |

| N1 | Electron-donating (e.g., alkyl) | Activates the ring, generally maintaining C4-formylation. |

| Electron-withdrawing (e.g., aryl, acyl) | Deactivates the ring, may require harsher conditions. C4-formylation is still favored.[12] In some cases of N-aryl pyrazoles with activating groups on the aryl ring, formylation can occur on the aryl ring.[12] | |

| C3/C5 | Electron-donating (e.g., alkyl, alkoxy) | Activates the ring towards C4-formylation. |

| Electron-withdrawing (e.g., halo, nitro) | Deactivates the ring, making formylation more difficult. C4-formylation is still the major pathway, though yields may be lower.[13] | |

| C4 | Any substituent | Blocks the most reactive position, often leading to no reaction or formylation at a less favored position (C3 or C5) under more forcing conditions, though this is rare. |

Experimental Protocols for Vilsmeier-Haack Formylation

Protocol 1: General Procedure for the Formylation of an N-Substituted Pyrazole [13]

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (6 equivalents). Cool the flask to 0 °C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Reaction with Pyrazole: Add the N-substituted pyrazole (1 equivalent) to the freshly prepared Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the substrate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution to a pH of approximately 7-8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [14]

-

Reaction Setup: To a stirred solution of 1,3-diphenyl-1H-pyrazole (1.0 g, 4.54 mmol) in anhydrous DMF (10 mL) at 0 °C, add POCl₃ (0.84 mL, 9.08 mmol) dropwise.

-

Reaction Conditions: After the addition, stir the reaction mixture at room temperature for 30 minutes and then heat at 80 °C for 4 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice water (50 mL). The precipitated solid is filtered, washed with water, and dried. Recrystallize the crude product from ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

The Duff Reaction: An Alternative Formylation Route

The Duff reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols and anilines.[14] It can also be applied to the formylation of pyrazoles, offering an alternative to the Vilsmeier-Haack reaction, especially when milder conditions are desired or when Vilsmeier-Haack reagents are incompatible with other functional groups present in the molecule.[15] The Duff reaction typically employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[5][16]

Mechanism of the Duff Reaction on Pyrazoles

The mechanism of the Duff reaction is more complex than that of the Vilsmeier-Haack reaction and is believed to proceed through the following key steps:

-

Formation of an Iminium Ion: In the acidic medium, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion.

-

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the iminium ion in an electrophilic aromatic substitution reaction.

-

Hydrolysis: The resulting aminomethylated intermediate undergoes a series of steps, including further reaction with HMTA and hydrolysis, to ultimately yield the formyl group.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jocpr.com [jocpr.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Duff reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

The Researcher's Guide to Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate: Sourcing, Synthesis, and Applications

An In-depth Technical Guide for Scientists and Drug Development Professionals

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate, a key heterocyclic building block, is gaining significant traction in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive aldehyde group with a stable pyrazole core, make it a versatile precursor for the synthesis of a wide array of complex molecules with diverse biological activities. This guide provides a comprehensive overview of commercial sourcing, synthetic methodologies, analytical characterization, and key applications of this important chemical intermediate.

Commercial Availability: Navigating the Supplier Landscape

Procuring high-quality starting materials is the foundation of successful research. While Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a specialized chemical, several reputable suppliers offer this compound, often on a make-to-order or custom synthesis basis. Researchers are advised to contact these vendors directly to inquire about availability, purity specifications, and lead times.

Key avenues for sourcing include:

-

Specialized Chemical Suppliers: Companies focusing on heterocyclic chemistry and building blocks for drug discovery are the most likely sources.

-

Custom Synthesis Organizations (CSOs): For larger quantities or specific purity requirements, CSOs can provide dedicated synthesis services.

-

Chemical Marketplaces: Online platforms that aggregate catalogs from numerous suppliers can also be a valuable tool for identifying potential sources.

When evaluating suppliers, it is crucial to request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. Key analytical data to look for include ¹H NMR, ¹³C NMR, mass spectrometry, and purity assessment by HPLC or GC.

Synthesis and Purification: A Practical Approach

For researchers who opt for in-house synthesis, several reliable methods for the preparation of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate have been reported in the scientific literature. The synthesis typically involves a multi-step sequence, starting from readily available precursors.

A common synthetic strategy involves the following key transformations:

-

Pyrazole Ring Formation: The core pyrazole scaffold can be constructed through the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2]

-

N-Methylation: The introduction of the methyl group onto the pyrazole nitrogen is a critical step. Achieving regioselectivity (methylation at the N1 position) is a common challenge.[3][4][5][6][7] Modern methods often employ sterically hindered methylating agents or protecting group strategies to ensure the desired outcome.[3][4][5][6][7]

-

Formylation: The formyl group is typically introduced at the C5 position of the pyrazole ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[8][9][10] Alternative methods like the Duff reaction may also be employed under specific conditions.[8][11]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.

Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Analytical Characterization: Ensuring Quality and Identity

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized or purchased compound. The following techniques are essential:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the pyrazole ring proton, the formyl proton (singlet), and the N-methyl protons (singlet). Chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, the carbons of the pyrazole ring, the ethyl group carbons, and the N-methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[12][13][14] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ester and aldehyde groups, as well as C-H and C=N stretching of the pyrazole ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Different column and mobile phase conditions can be used for analysis.[15] |

Applications in Research and Drug Discovery

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[16][17][18] The presence of both an ester and a formyl group in Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate provides two orthogonal handles for further chemical elaboration, making it a highly valuable building block for creating libraries of diverse molecules.

Key areas of application include:

-

Lead Optimization in Drug Discovery: The aldehyde functionality can be readily converted into a wide range of other functional groups, such as amines, alcohols, carboxylic acids, and various heterocyclic rings, allowing for systematic structure-activity relationship (SAR) studies.[19][20][21]

-

Synthesis of Bioactive Compounds: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][22][23][24] This compound serves as a key starting material for the synthesis of novel candidates in these therapeutic areas.

-

Development of Agrochemicals: Substituted pyrazoles are also utilized in the agricultural industry as herbicides and insecticides.[25]

-

Materials Science: The unique electronic properties of the pyrazole ring make it an interesting component for the development of novel organic materials.

Workflow for a Typical Drug Discovery Application:

Caption: A representative workflow illustrating the use of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate in the synthesis of a small molecule library for biological screening.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound may need to be requested from the supplier, general guidelines for similar compounds suggest the following:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed and specific safety information, always refer to the SDS provided by the supplier.

Conclusion

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. While its commercial availability may be limited to specialized suppliers and custom synthesis, its synthetic accessibility and the broad range of potential applications make it a compound of significant interest to researchers. This guide provides a foundational understanding of its sourcing, synthesis, characterization, and applications, empowering scientists to effectively utilize this important chemical tool in their research endeavors.

References

-

Rocha, L. C., et al. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction. Synthetic Communications, 43(12), 1633-1639. [Link][8][11]

-

Yadav, P., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 20(10), 1166-1181. [Link][19]

-

Shaikh, J., et al. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 16(2), 1-15. [Link][22]

-

Vasylenko, O., et al. (2021). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry, 23(14), 5131-5139. [Link][26]

-

Ansari, A., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 1-16. [Link][20]

-

El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 196. [Link][1]

-

Asif, M. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Scientific Research, 16(2), 1-10. [Link][23]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Asian Journal of Organic Chemistry, 12(7), e202300185. [Link][27]

-

Ahmad, S., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M778. [Link][28]

-

Bildirici, I., & Mengeş, N. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982. [Link][29]

-

Metwally, M. A., et al. (1985). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Journal of the Indian Chemical Society, 62(1), 54-57. [Link][30]

-

Yang, Y., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link][5][6]

-

El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3237. [Link][31]

-

Finar, I. L., & Hurlock, R. J. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society, 3024-3028. [Link][9]

-

El-Kashef, H. S., et al. (2025). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(8), 1687-1699. [Link][10]

-

Yang, Y., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224. [Link][7]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(13), 1185-1196. [Link][21]

-

Bondock, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(24), 6847-6864. [Link][24]

-

Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 11(1), 1. [Link][17]

-

Sharma, V., & Kumar, V. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3), 1-10. [Link][18]

-

American Elements. Ethyl 5-Formylpyrazole-3-carboxylate. [Link][32]

-

SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link][15]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. [Link][12][13]

-

PubChemLite. Ethyl 5-methyl-1h-pyrazole-3-carboxylate. [Link][14]

-

Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. [33]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 13. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 14. PubChemLite - Ethyl 5-methyl-1h-pyrazole-3-carboxylate (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 15. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]

- 16. lifechemicals.com [lifechemicals.com]

- 17. mdpi.com [mdpi.com]

- 18. rroij.com [rroij.com]

- 19. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemimpex.com [chemimpex.com]

- 26. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. thieme-connect.com [thieme-connect.com]

- 28. mdpi.com [mdpi.com]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 32. americanelements.com [americanelements.com]

- 33. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

Technical Guide: Solubility Profile of Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

This guide outlines the solubility profile, physicochemical properties, and experimental determination protocols for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate , a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.

Executive Summary

Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: Variable/Analogous to 1007469-xx) is a functionalized heterocyclic building block. Its solubility behavior is governed by the interplay between its polar functional groups (formyl, ester) and its lipophilic core (N-methyl pyrazole).

For researchers and process chemists, understanding this profile is essential for:

-

Reaction Optimization: Selecting solvents that maintain homogeneity during functionalization (e.g., reductive amination, oxidation).

-

Purification: Designing efficient crystallization or chromatography mobile phases.

-

Formulation: Developing stable stock solutions for biological assays.

Physicochemical Profile & Solubility Landscape

Structural Determinants

The molecule features three distinct regions affecting solvation:

-

Pyrazole Core (Aromatic/Polar): Moderate polarity; the N-methyl group removes a hydrogen bond donor (HBD), increasing solubility in aprotic solvents compared to NH-pyrazoles.

-

C3-Ethyl Carboxylate (Ester): Lipophilic tail; enhances solubility in chlorinated and organic ester solvents.

-

C5-Formyl (Aldehyde): Highly reactive and polar dipole; increases solubility in dipolar aprotic solvents (DMSO, DMF) but limits stability in nucleophilic solvents (e.g., primary amines).

Predicted Solubility Matrix

Based on structural analogs (e.g., Ethyl 5-methyl-1H-pyrazole-3-carboxylate) and standard solvation thermodynamics, the solubility profile is categorized below:

| Solvent Class | Solvent Examples | Solubility Rating | Application Context |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Stock Solutions: Ideal for biological assay stocks (10-100 mM). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Workup/Extraction: Excellent for liquid-liquid extraction from aqueous phases. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (20-50 mg/mL) | Chromatography: Standard mobile phase component. |

| Alcohols | Methanol, Ethanol | Moderate (10-30 mg/mL) | Reaction Solvent: Soluble at reflux; likely crystallizes upon cooling (Recrystallization). |

| Ethers | THF, Diethyl Ether | Moderate | Synthesis: Good for Grignard/Lithiation reactions (if aldehyde protected). |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Antisolvent: Used to precipitate the product or as a non-polar eluent in chromatography. |

| Aqueous | Water, PBS Buffer | Very Poor (<0.1 mg/mL) | Quench: Product precipitates in water; requires organic co-solvent for biological testing. |

Critical Note: The formyl group is susceptible to oxidation (to carboxylic acid) in air or acetal formation in alcohols with acid catalysts. Avoid prolonged storage in alcohols (methanol/ethanol) unless necessary.

Decision Framework: Solvent Selection

The following decision matrix guides the selection of the optimal solvent based on the operational objective (Synthesis, Purification, or Analysis).

Figure 1: Solvent Selection Decision Matrix for Ethyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate.

Experimental Protocols for Solubility Determination

Since exact literature values vary by batch purity and polymorph, empirical determination is required for critical applications.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for formulation development or accurate physical constants.

-

Preparation: Weigh excess solid compound (~5-10 mg) into a 1.5 mL HPLC vial.

-

Solvation: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Methanol).

-

Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solid.

-

Quantification: Dilute the supernatant (if necessary) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this method for biological assay screening (early discovery).

-

Stock Prep: Prepare a 10 mM stock solution in DMSO .

-

Spiking: Spike 2 µL of DMSO stock into 198 µL of aqueous buffer (e.g., PBS) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at Room Temperature.

-

Readout: Measure absorbance at 620 nm (turbidimetry). High absorbance indicates precipitation.

-

Interpretation: If OD620 < 0.005, solubility > 100 µM. If OD620 > 0.01, compound has precipitated.

-

Synthesis & Purification Implications[1][2][3][4]

Synthesis Workflow

In the synthesis of this compound (typically via oxidative cleavage of a styryl precursor or Vilsmeier-Haack formylation), Ethanol is the preferred reaction solvent.

-